Chenodeoxycholic Acid 24-Acyl-|A-D-glucuronide
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Description
Chenodeoxycholic Acid 24-Acyl-|A-D-glucuronide, also known as CDCA-24G, is a metabolite of Chenodeoxycholic Acid (CDCA). It is predominantly employed for the therapeutic research of hepatic ailments including cholestasis and biliary cirrhosis . This compound exerts formidable hepatoprotective attributes and ensures the homeostasis of bile acid metabolism .
Synthesis Analysis
CDCA-24G is formed from CDCA by the UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This process involves the formal condensation of the carboxy group of chenodeoxycholic acid with the anomeric hydroxy group of beta-D-glucuronic acid .Molecular Structure Analysis
The formal name of CDCA-24G is 1-[(3alpha,5beta,7alpha)-3,7-dihydroxycholan-24-oate]beta-D-glucopyranuronic acid . It is a steroid glucosiduronic acid and an O-acyl carbohydrate .Chemical Reactions Analysis
The formation of CDCA-24G from CDCA involves the action of the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to CDCA, forming CDCA-24G .Physical And Chemical Properties Analysis
CDCA-24G has a molecular formula of C30H48O10 and a molecular weight of 568.7 g/mol . It is slightly soluble in DMSO .Scientific Research Applications
- Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide (CDCA-24G) is a metabolite of CDCA .
- It is formed from CDCA by the UDP-glucuronosyltransferase (UGT) isoform UGT1A3 .
- This compound is used in research related to endocrinology and metabolism .
- CDCA has been clinically used for the dissolution of gallbladder stones at doses ranging from 375 to 750 mg/day .
- However, this application has lost its therapeutic relevance due to the advent of laparoscopic cholecystectomy .
- In 2017, CDCA has been approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene .
- Early initiation of CDCA therapy, at doses up to 750 mg/day, is considered the standard medical therapy for CTX resulting in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .
Endocrinology & Metabolism
Pharmaceutical Applications
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBLIAPAIPNJE-BWGRGVIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747313 |
Source
|
Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chenodeoxycholic acid 24-acyl-beta-D-glucuronide | |
CAS RN |
208038-27-1 |
Source
|
Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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